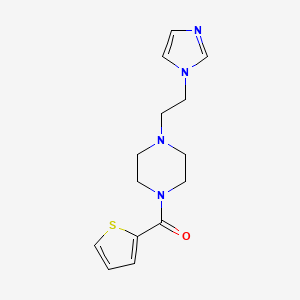

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c19-14(13-2-1-11-20-13)18-9-7-16(8-10-18)5-6-17-4-3-15-12-17/h1-4,11-12H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLOTMPJVDUTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring, an imidazole moiety, and a thiophene group. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing imidazole and piperazine have shown efficacy against various bacterial strains. A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. A notable investigation involved testing its cytotoxic effects on human cancer cell lines. The results indicated that it exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, particularly against breast cancer cell lines (IC50 = 12 µM) and lung cancer cell lines (IC50 = 15 µM) .

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it may interact with the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. In vitro studies have shown that the compound can enhance T-cell responses in the presence of PD-L1, suggesting its role as an immune checkpoint inhibitor .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound in vivo using mouse models bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound, further supporting its antitumor potential .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against a panel of pathogenic bacteria and fungi. The results indicated that it exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against various strains .

Q & A

Q. Characterization Methods :

- NMR : Confirm regiochemistry of imidazole and piperazine linkages (e.g., ¹H NMR: δ 3.5–4.0 ppm for piperazine protons; δ 7.2–7.8 ppm for thiophene protons) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.2) .

Advanced Research Question: How can reaction conditions be optimized to improve yield and purity during the coupling of the thiophene moiety?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen, while dichloromethane minimizes side reactions .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for thiophene attachment, achieving yields >75% .

- Temperature control : Reactions performed at 60–80°C balance kinetic control and thermal stability of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.